molecular formula C11H14N2O2 B1586025 Methyl 6-pyrrolidinonicotinate CAS No. 210963-94-3

Methyl 6-pyrrolidinonicotinate

Cat. No. B1586025
M. Wt: 206.24 g/mol
InChI Key: OWOKTZZFJFFUKY-UHFFFAOYSA-N
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Description

“Methyl 6-pyrrolidinonicotinate” is also known as “3-Pyridinecarboxylic Acid, 6- (1-Pyrrolidinyl)-, Methyl Ester” and "Methyl 6- (1-pyrrolidinyl)-3-pyridinecarboxylate" . It is a chemical compound used in scientific research.


Synthesis Analysis

“Methyl 6-pyrrolidinonicotinate” exhibits high perplexity due to its complex molecular structure. Its burstiness enables diverse applications, including drug synthesis and pharmaceutical studies.


Molecular Structure Analysis

The molecular structure of “Methyl 6-pyrrolidinonicotinate” is complex. It is a 5-membered heterocycle and a 6-membered heterocycle. It is also an ester, a pyridine, a pyrrolidine, and a tertiary amine .


Chemical Reactions Analysis

“Methyl 6-pyrrolidinonicotinate” is used in chemical synthesis studies .


Physical And Chemical Properties Analysis

“Methyl 6-pyrrolidinonicotinate” has a molecular weight of 206.24 . It is a solid powder at ambient temperature . Its boiling point is 119-121 .

Scientific Research Applications

Nicotinamide Derivatives and Pyridine Compounds in Enzyme Inhibition and Drug Discovery

  • Enzyme Inhibition and Drug Metabolism : Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide and pyridine compounds, participating in xenobiotic and drug metabolism. Overexpression of NNMT has been implicated in various human diseases, highlighting the therapeutic potential of NNMT inhibitors. The discovery of bisubstrate NNMT inhibitors and their characterization in biochemical and structural studies opens new avenues for developing potent and selective NNMT inhibitors (Babault et al., 2018).

  • Synthesis and Antimicrobial Activity : Pyridines and their derivatives, synthesized from citrazinic acid, demonstrate significant antimicrobial activities. This research underscores the potential of pyridine derivatives as antimicrobial agents, with various compounds exhibiting activity comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

  • Antiproliferative Activities : Spiro-pyrrolidine and pyrrolizine derivatives, synthesized through [3+2]-cycloaddition reactions, showed potential antiproliferative activities against various cancer cell lines. These findings indicate the therapeutic potential of pyridine-based compounds in cancer treatment (Almansour et al., 2014).

  • Neuroprotective and Cognitive Enhancing Properties : Pyridyl ether nicotinic acetylcholine receptor ligands, such as ABT-089, demonstrate cognitive-enhancing properties and reduced peripheral side effects, making them attractive candidates for treating cognitive disorders (Lin et al., 1997).

  • Depolymerization by Lysozyme : Studies on the hydrolytic depolymerization of methyl pyrrolidinone chitosan by lysozyme suggest that such compounds are susceptible to enzymatic hydrolysis, indicating their potential as absorbable medical aids for tissue reconstruction (Muzzarelli, 1992).

Safety And Hazards

“Methyl 6-pyrrolidinonicotinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

methyl 6-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOKTZZFJFFUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383374
Record name Methyl 6-pyrrolidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-pyrrolidinonicotinate

CAS RN

210963-94-3
Record name Methyl 6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210963-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-pyrrolidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.6 g (11.1 mmol) of 5-bromo-2-(pyrrolidine-1-yl)pyridine was dissolved in 30 ml of dimethylformamide. 8.9 ml (220 mmol) of methanol, 3.06 ml (22 mmol) of triethylamine, 124 mg (0.5 mmol) of palladium (II) acetate and 2.7 g (11.1 mmol) of triphenylphosphine were added to the solution, and they were stirred in the presence of carbon monoxide at 70° C. overnight. After the treatment with ethyl acetate as the extractant in an ordinary manner, the crude product was obtained, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
3.06 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
124 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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